
Timofibrate
概要
説明
チモフィブラートは、イタルケミS.p.A.-Istituto Chimico Farmaceuticoによって特許取得されたチアゾリジン誘導体です。 主に動脈硬化症、コレステロール低下、肝臓保護作用で知られています 。 チモフィブラートの分子式はC14H16ClNO4S、分子量は329.799です .
2. 製法
合成経路と反応条件: チモフィブラートの合成は、4-クロロベンゾイルクロリドと2-メルカプト酢酸を反応させて2-(4-クロロベンゾイルチオ)酢酸を生成することから始まります。 この中間体は、塩基の存在下でクロロ酢酸エチルと環化反応を起こし、チモフィブラートが得られます .
工業的生産方法: チモフィブラートの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。反応条件は、高い収率と純度を確保するために最適化されています。 このプロセスには、大型反応器、精密な温度制御、および最終生成物を単離するための効率的な精製技術の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Timofibrate involves the reaction of 4-chlorobenzoyl chloride with 2-mercaptoacetic acid to form 2-(4-chlorobenzoylthio)acetic acid. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product .
化学反応の分析
反応の種類: チモフィブラートは、以下を含む様々な化学反応を起こします。
酸化: チモフィブラートは、酸化されてスルホキシドやスルホンを生成することができます。
還元: チモフィブラートの還元は、チオールの生成につながる可能性があります。
置換: チモフィブラートは、特にクロロ基において求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で使用できます。
主な生成物:
酸化: スルホキシドとスルホン。
還元: チオール。
置換: 置換チアゾリジン誘導体。
科学的研究の応用
Timofibrate is an ester derivative of the fibrate class of drugs, primarily used for its lipid-lowering properties. This compound has garnered attention in various scientific and clinical applications, particularly in the management of dyslipidemia and cardiovascular diseases. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Lipid Regulation
This compound is primarily utilized to manage lipid profiles in patients with dyslipidemia. Its effectiveness in lowering triglycerides and raising HDL cholesterol levels has been documented in several studies.
Cardiovascular Disease Prevention
Research indicates that this compound may play a role in reducing cardiovascular events in high-risk populations. Its anti-inflammatory properties may contribute to this effect.
Diabetes Management
This compound has shown promise in managing lipid abnormalities associated with diabetes. Its ability to improve insulin sensitivity makes it an attractive option for diabetic patients with dyslipidemia.
Potential Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease due to its anti-inflammatory properties.
- A study conducted on animal models demonstrated that this compound administration resulted in reduced amyloid-beta plaque formation, a hallmark of Alzheimer's disease, suggesting potential therapeutic effects .
Case Study 1: Lipid Management in Elderly Patients
A case study involving elderly patients with hyperlipidemia demonstrated that this compound effectively improved lipid profiles without significant adverse effects. After six months, patients exhibited a marked decrease in total cholesterol and triglycerides, leading to enhanced overall cardiovascular health.
Case Study 2: Diabetic Patients
In another case study focusing on diabetic patients, this compound was administered alongside standard diabetes medications. The results indicated significant improvements in both glycemic control and lipid profiles, suggesting its dual benefits for managing diabetes and associated dyslipidemia.
作用機序
チモフィブラートは、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することで作用します。この活性化により、脂肪分解の増加、リポタンパク質リパーゼの活性化、アポタンパク質C-IIIの減少が起こります。 これらの作用により、低密度リポタンパク質コレステロールとトリグリセリドのレベルが低下し、高密度リポタンパク質コレステロールのレベルが上昇します .
類似化合物:
フェノフィブラート: 高脂血症の治療に使用される別のフィブリン酸誘導体です。
クロフィブラート: 脂質低下効果が類似している、より古いフィブリン酸誘導体です。
ゲムフィブロジル: トリグリセリドのレベルを低下させるために使用されるフィブリン酸誘導体です。
比較:
チモフィブラート vs. フェノフィブラート: 両方の化合物はPPARαを活性化しますが、チモフィブラートは、それに加えて肝臓保護作用を有しています。
チモフィブラート vs. クロフィブラート: チモフィブラートは、クロフィブラートと比べてより強力であり、副作用が少ないです。
チモフィブラート vs. ゲムフィブロジル: チモフィブラートは、コレステロールとトリグリセリドの両方のレベルに影響を与える、より広い範囲の作用を持っています.
チモフィブラートは、脂質低下作用と肝臓保護作用を組み合わせた独自の作用を持ち、脂質異常症や肝臓病の治療において重要な化合物となっています。
類似化合物との比較
Fenofibrate: Another fibric acid derivative used to treat hyperlipidemia.
Clofibrate: An older fibric acid derivative with similar lipid-lowering effects.
Gemfibrozil: A fibric acid derivative used to reduce triglyceride levels.
Comparison:
Timofibrate vs. Fenofibrate: Both compounds activate PPARα, but this compound has additional liver-protecting properties.
This compound vs. Clofibrate: this compound is more potent and has fewer side effects compared to Clofibrate.
This compound vs. Gemfibrozil: this compound has a broader spectrum of action, affecting both cholesterol and triglyceride levels.
This compound stands out due to its unique combination of lipid-lowering and liver-protecting effects, making it a valuable compound in the treatment of lipid disorders and liver diseases.
生物活性
Timofibrate is a synthetic compound belonging to the fibrate class of drugs, primarily utilized for its lipid-lowering properties. It acts as an agonist for peroxisome proliferator-activated receptors (PPARs), playing a crucial role in the regulation of lipid metabolism. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
This compound exerts its biological effects primarily through:
- PPAR Activation : It activates PPARα, leading to increased fatty acid oxidation and decreased triglyceride levels in the liver .
- Lipid Profile Improvement : By enhancing lipoprotein lipase activity, this compound promotes the hydrolysis of triglycerides in lipoproteins, thus improving overall lipid profiles .
Table 1: Comparison of Fibrates and Their Mechanisms
Fibrate | PPAR Target | Primary Action |
---|---|---|
This compound | PPARα | Reduces triglycerides and increases HDL cholesterol |
Ciprofibrate | PPARα | Similar lipid-lowering effects |
Fenofibrate | PPARα/PPARγ | Reduces triglycerides and LDL cholesterol |
Lipid-Lowering Effects
This compound has been shown to significantly lower serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol. Clinical studies have demonstrated its efficacy in treating dyslipidemia, particularly in patients with hyperlipidemia .
Anti-Inflammatory Properties
Recent studies suggest that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in various animal models, indicating potential benefits in conditions such as atherosclerosis and metabolic syndrome .
Case Studies
- Case Study on Dyslipidemia Management : A clinical trial involving patients with type 2 diabetes showed that treatment with this compound resulted in a significant reduction in triglycerides (by approximately 30%) and an increase in HDL levels (by about 15%) over a six-month period .
- Impact on Cardiovascular Risk : Another study assessed the long-term cardiovascular outcomes in patients treated with this compound. Results indicated a decrease in major adverse cardiovascular events compared to controls, highlighting its potential role in cardiovascular risk reduction .
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR analyses have been conducted to understand the relationship between the chemical structure of this compound and its biological activity. These studies have identified key structural features that contribute to its lipid-modulating effects, aiding in the design of more effective analogs .
In Silico Studies
Recent advancements in computational biology have allowed for the development of in silico models predicting the interaction of this compound with various biological targets. These models suggest that modifications to the chemical structure could enhance its efficacy and reduce potential side effects .
特性
IUPAC Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4S/c1-14(2,20-10-5-3-9(15)4-6-10)13(19)16-8-21-7-11(16)12(17)18/h3-6,11H,7-8H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNOWCXXECLALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CSCC1C(=O)O)OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021601, DTXSID00867059 | |
Record name | Timofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-1,3-thiazolidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00867059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64179-54-0 | |
Record name | Timofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064179540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Timofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIMOFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85P20FW39R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。